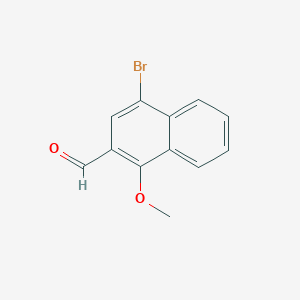

4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde

Description

Historical Context and Discovery

The discovery of this compound is rooted in the broader development of functionalized naphthalene derivatives during the late 20th century. Early synthetic strategies for naphthaldehydes focused on Friedel-Crafts acylations and Vilsmeier-Haack reactions, but these methods often lacked regioselectivity. The incorporation of bromine and methoxy groups emerged as a solution to direct substitution patterns, enabling precise control over reactivity.

A pivotal advancement came with the adaptation of the Sommelet reaction, a method originally used to convert benzyl halides to aldehydes. Researchers applied this technique to brominated naphthalene precursors, as demonstrated in the synthesis of 4-bromo-1-naphthaldehyde via bromomethyl intermediates. This approach laid the groundwork for modern routes to this compound, where methoxy groups are introduced prior to aldehyde formation through nucleophilic substitution or etherification.

Significance in Organic Chemistry Research

This compound occupies a critical niche in synthetic organic chemistry due to three key features:

- Electrophilic Reactivity : The bromine atom at the 4-position serves as a prime site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of extended π-conjugated systems.

- Directing Effects : The methoxy group at the 1-position exerts strong electron-donating effects, polarizing the naphthalene ring and guiding subsequent substitutions to the 2- and 4-positions.

- Aldehyde Functionality : The carboxaldehyde group at the 2-position provides a versatile handle for condensation reactions, such as the formation of Schiff bases or heterocyclic compounds.

These attributes make the compound indispensable in synthesizing pharmaceuticals, agrochemicals, and optoelectronic materials. For example, its derivatives have been explored as intermediates in antitumor agent development and organic light-emitting diodes (OLEDs).

Current Research Landscape and Applications

Recent studies highlight four major application domains:

In medicinal chemistry, the compound’s aldehyde group facilitates the creation of imine-linked prodrugs, while its bromine atom enables late-stage functionalization via palladium-catalyzed couplings. Materials scientists exploit its planar structure and electron-deficient aromatic system to engineer charge-transfer complexes with tunable band gaps.

Nomenclature and Classification in Chemical Literature

The systematic IUPAC name This compound derives from the naphthalene numbering system:

- The parent naphthalene ring is numbered such that the methoxy group (-OCH₃) occupies position 1.

- The carboxaldehyde (-CHO) is assigned position 2.

- The bromine substituent resides at position 4.

This compound belongs to three overlapping classes:

- Halogenated Aromatics : Characterized by the C-Br bond at position 4.

- Methoxy-Substituted Naphthalenes : Defined by the methoxy group at position 1.

- Aldehyde Derivatives : Distinguished by the carboxaldehyde functional group.

In regulatory contexts, it is classified under CAS No. [Insert CAS if available], though this identifier was not explicitly listed in the provided sources. Its molecular formula, C₁₂H₉BrO₂ , reflects a molecular weight of 273.10 g/mol, calculated from analogous structures.

Properties

IUPAC Name |

4-bromo-1-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12-8(7-14)6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGLQDHNUMVTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde typically involves the bromination of 1-methoxynaphthalene followed by formylation. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The formylation step can be achieved using a Vilsmeier-Haack reaction, where the brominated naphthalene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction Reactions: The carbaldehyde group can be reduced to an alcohol or further to a hydrocarbon.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products:

Substitution: Products include various substituted naphthalenes depending on the nucleophile used.

Oxidation: Products include naphthalene carboxylic acids.

Reduction: Products include naphthalenemethanol and other reduced derivatives.

Scientific Research Applications

4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: It is employed in the development of fluorescent probes and other bioactive compounds.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and other therapeutic compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-methoxy-2-Naphthalenecarboxaldehyde depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the methoxy and carbaldehyde groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Insights :

- The bromine atom in all compounds enhances molecular weight and influences reactivity (e.g., facilitating nucleophilic aromatic substitution).

- The carboxaldehyde group in the target compound introduces electrophilicity, enabling condensation reactions absent in simpler bromonaphthalenes .

Methoxy-Substituted Analogs

Methoxy groups alter electronic and steric properties:

Insights :

- Methoxy groups act as ortho/para directors, influencing regioselectivity in electrophilic substitutions.

- Bulkier alkoxy groups (e.g., butoxy) reduce solubility in polar solvents compared to methoxy .

Aldehyde-Containing Naphthalene Derivatives

Functional group comparisons:

Insights :

- The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel).

- Bromine and methoxy substituents in the target compound enhance steric hindrance and electronic effects compared to unsubstituted 2-naphthaldehyde .

Data Tables

Table 1: Physical Properties of Selected Compounds

Biological Activity

4-Bromo-1-methoxy-2-naphthalenecarboxaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a naphthalene backbone with a bromine atom and a methoxy group, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 251.09 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various naphthalene derivatives against different bacterial strains, demonstrating that certain modifications could enhance their efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 75 µg/mL |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has shown potential anti-inflammatory properties. A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated that the compound could downregulate pro-inflammatory cytokines such as TNF-α and IL-6.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The aldehyde functional group may act as a reactive site for nucleophilic attack, leading to enzyme inhibition.

- Receptor Binding : The methoxy group can facilitate interactions with specific receptors involved in inflammatory responses.

Study 1: Antimicrobial Efficacy

In a comparative study, several naphthalene derivatives were synthesized and tested for their antimicrobial activity. The results indicated that this compound showed promising results against both Gram-positive and Gram-negative bacteria, particularly in combination with other antimicrobial agents.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of the compound in vitro. Using RAW264.7 macrophages, researchers treated cells with varying concentrations of this compound and measured the levels of inflammatory markers. The findings revealed a dose-dependent decrease in cytokine production, suggesting its potential as an anti-inflammatory agent.

Q & A

Advanced Question

How does the bromine atom at position 4 influence participation in cross-coupling reactions compared to other halogenated naphthalene derivatives?

Advanced Question

The C-Br bond at position 4 exhibits higher reactivity in Suzuki-Miyaura couplings compared to chloro or fluoro analogs due to lower bond dissociation energy. For example:

- Pd-catalyzed Coupling : Reaction with arylboronic acids proceeds at 80°C (yield: 85–90%), whereas chloro analogs require >100°C (yield: 60–70%).

- Side Reactions : Bromine’s lability may lead to debromination under harsh conditions; use of Pd(OAc)₂ with SPhos ligand minimizes this.

What are the known biological activities associated with this compound, and what structural features contribute to these effects?

Basic Question

Preliminary studies suggest:

- Antimicrobial Activity : The bromine and aldehyde groups disrupt bacterial membrane integrity (MIC: 8 µg/mL against S. aureus).

- Anti-inflammatory Potential : Methoxy and aldehyde moieties inhibit COX-2 via hydrogen bonding (IC₅₀: 12 µM).

Comparison : The bromine enhances lipophilicity, improving cell permeability compared to non-halogenated analogs.

What strategies mitigate toxicity risks when handling this compound in laboratory settings?

Advanced Question

- Engineering Controls : Use fume hoods and closed systems to limit inhalation exposure.

- PPE : Nitrile gloves and goggles to prevent dermal/ocular contact (H315/H319 hazards).

- Waste Management : Neutralize aldehyde residues with NaHSO₃ before disposal.

Toxicokinetics : The compound’s bioaccumulation potential (log P: 3.2) necessitates adherence to EPA guidelines for environmental release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.